3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid - 1153828-35-3

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Catalog Number: EVT-1741080
CAS Number: 1153828-35-3
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Although not directly studied in these papers, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid belongs to a class of compounds with a 3,4-dihydroisoquinoline scaffold. This scaffold is found in various biologically active molecules, including some with reported anticancer, anti-inflammatory, and analgesic properties [, , , ]. Derivatives of this core structure, particularly those with modifications at the carboxylic acid moiety and substitutions on the dihydroisoquinoline ring, have shown promise as potential therapeutic agents [, ].

Molecular Structure Analysis

The 3,4-dihydroisoquinoline core structure plays a crucial role in the binding affinity and selectivity of related compounds. Substitutions on this core structure, such as the methoxy groups in CM398, can significantly impact the compound's pharmacological profile []. Computational studies have highlighted the importance of specific structural features, such as the tetrahydroquinoline moiety in 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives, for selective inhibition of aldo-keto reductase AKR1C3 [].

Mechanism of Action

While the specific mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is unknown, studies on its derivatives provide some insights. For instance, CM398 exhibits antinociceptive effects through its interaction with the sigma-2 receptor, potentially by modulating intracellular Ca2+ regulation and cholesterol homeostasis []. Other derivatives, like (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide, attenuate RANKL-induced osteoclast differentiation by inhibiting NF-κB nuclear translocation, suggesting potential for osteoporosis treatment [].

Applications
  • Analgesic and Anti-inflammatory: CM398, a sigma-2 receptor ligand, shows promise as a potential therapeutic agent for neuropathic pain due to its ability to relieve mechanical hyperalgesia in mice models of chronic pain [].
  • Treatment of Osteoporosis: EPZ015866, another derivative, inhibits osteoclast differentiation and bone resorption, indicating potential as a drug candidate for osteoporosis [].
  • Anticancer Agents: Some derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy [, , ].
  • Antimicrobial Agents: Certain derivatives show promising antifungal activity, surpassing existing drugs like ketoconazole in binding affinity to lanosterol 14α-demethylase [].

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 is a highly selective sigma-2 receptor ligand that has demonstrated promising anti-inflammatory and analgesic effects in rodent models of pain. [] It exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. [] CM398 is orally bioavailable and displays rapid absorption in rodents. []

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide (EPZ015866)

  • Compound Description: EPZ015866 is a potent protein arginine methyltransferase 5 (PRMT5) inhibitor that effectively attenuates RANKL-induced osteoclast differentiation in vitro. [] It suppresses bone resorption and F-actin ring formation during osteoclastogenesis. [] Additionally, EPZ015866 downregulates the expression of osteoclast-specific genes such as Cathepsin K, NFATc1, and PU.1. [] Its mechanism of action involves inhibiting the dimethylation of the NF-κB p65 subunit, preventing its nuclear translocation and ultimately suppressing osteoclast differentiation. []

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

  • Compound Description: This compound represents a lead structure for highly potent and selective inhibitors of aldo-keto reductase AKR1C3, an enzyme implicated in breast and prostate cancer. [] It exhibits nanomolar potency and over 1500-fold selectivity for AKR1C3. [] Crystal structure analysis revealed that the carboxylate group interacts with the enzyme's oxyanion hole, while the sulfonamide and dihydroisoquinoline moieties bind to a neighboring hydrophobic pocket. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Compound Description: LY3154207 is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. [] Unlike orthosteric agonists, it demonstrates a distinct pharmacological profile without exhibiting a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. [] LY3154207 has advanced to phase 2 clinical trials for Lewy Body Dementia as a potential first-in-class D1 PAM. [] Structural studies revealed that LY3154207 adopts an unusual boat conformation. []

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

  • Compound Description: This research paper discloses novel crystalline salt forms and pharmaceutical compositions of (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide. [] The methods of manufacturing and potential applications of these salt forms are also discussed. []

Properties

CAS Number

1153828-35-3

Product Name

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

WWWJLDUCXYHBOF-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)N1CCC2=CC=CC=C2C1

Canonical SMILES

CC(CC(=O)O)N1CCC2=CC=CC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.